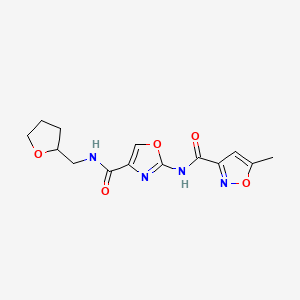

5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Description

The compound 5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a heterocyclic small molecule featuring an isoxazole core linked to an oxazole ring via a carboxamide bridge.

Properties

IUPAC Name |

5-methyl-N-[4-(oxolan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h5,7,9H,2-4,6H2,1H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDMSZGRBZNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with multiple receptors, indicating a potential for diverse biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to bind with high affinity to multiple receptors. This interaction can lead to various changes in cellular processes, depending on the specific receptor and the nature of the binding.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the potential for interaction with multiple receptors, it’s likely that the compound could induce a range of cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .

Biological Activity

5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the oxazole and isoxazole rings. The synthetic pathway may include:

- Preparation of Tetrahydrofuran Derivative : The starting material is often a tetrahydrofuran derivative, which is reacted with appropriate carboxylic acids and amines.

- Formation of Oxazole Ring : The reaction of a substituted amine with an α-halo acid can yield the oxazole moiety.

- Coupling Reaction : The final compound is formed through coupling reactions involving the oxazole and isoxazole intermediates.

Antimicrobial Activity

Research indicates that derivatives of oxazoles and isoxazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated:

- In vitro antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal activity against various fungi, including Candida albicans and Aspergillus niger.

A study highlighted that compounds structurally related to this compound showed moderate to excellent antimicrobial activities, as summarized in Table 1.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 5-methyl-N-(4-(Tetrahydrofuran derivative)) | 18 (E. coli), 20 (S. aureus) | 15 (C. albicans), 17 (A. niger) |

| Control (e.g., Ketoconazole) | 25 | 30 |

Anticancer Activity

Recent studies have also explored the anticancer potential of similar compounds. For example:

- Cell Viability Assays : Compounds were tested on various cancer cell lines, showing promising results in inhibiting cell growth.

In a notable study, derivatives with similar structural features demonstrated IC50 values ranging from 10 µM to 50 µM against ovarian cancer cell lines, indicating significant potential for further development as anticancer agents.

The biological activities are often attributed to the ability of these compounds to interact with specific biological targets:

- Enzyme Inhibition : Many oxazole and isoxazole derivatives act as inhibitors for enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Some compounds have been shown to modulate receptor activity in cancer cells, leading to reduced viability.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Case Study on Antimicrobial Efficacy : A series of oxazole derivatives were evaluated for their antimicrobial properties, demonstrating that structural modifications significantly influenced activity.

- Case Study on Anticancer Properties : Research on isoxazole derivatives revealed that certain substitutions led to enhanced selectivity for cancer cell lines over normal cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds Analyzed:

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Core Structure: Isoxazole-4-carboxamide with thiophene and diethylamino phenyl substituents. Key Differences:

- The target compound features an oxazole ring with a tetrahydrofuran-methyl carbamoyl group, whereas the analogue in incorporates a thiophene ring and a diethylamino phenyl group.

- Substituent positions differ: the target compound’s isoxazole is substituted at position 3, while the analogue’s isoxazole is substituted at position 3.

5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Core Structure: Furopyridine carboxamide with oxadiazole and fluorophenyl groups. Key Differences:

- The oxadiazole ring in this compound may confer higher metabolic stability compared to the oxazole in the target compound.

- The trifluoroethylamino group introduces strong electronegativity, contrasting with the tetrahydrofuran moiety’s moderate polarity.

Thiazol-5-ylmethyl derivatives ():

- Core Structure : Thiazole-containing compounds with ureido or carbamate linkages.

- Key Differences :

- Thiazole rings (vs.

- The target compound’s tetrahydrofuran group may improve solubility relative to the lipophilic thiazole derivatives.

Heterocyclic Core Impact on Properties

Functional Group Influence on Bioactivity

Q & A

Q. What synthetic methodologies are optimal for preparing 5-methyl-N-(4-(((tetrahydrofuran-2-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide?

Answer: The synthesis typically involves multi-step reactions:

Isoxazole-3-carboxylic acid activation using coupling agents like HATU or EDC in DMF .

Amide bond formation between the activated acid and the tetrahydrofuran-containing carbamoyl oxazole intermediate under inert conditions (e.g., N₂ atmosphere) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How is the compound characterized for structural confirmation?

Answer: Use a combination of:

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of relevant enzymes (e.g., kinases, proteases) to predict binding modes .

Use QM/MM simulations to refine interactions at the active site, focusing on hydrogen bonds between the carboxamide group and protein residues .

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Example Data from Docking Studies:

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Kinase X | -9.2 | H-bond with Asp127, π-π stacking with Phe203 |

Q. How should researchers resolve contradictory bioactivity data across different assay systems?

Answer: Contradictions often arise from assay-specific conditions (e.g., mitochondrial vs. cell-based assays):

Control experiments : Compare compound solubility (DMSO concentration ≤1%) and stability (HPLC post-assay) across systems .

Mechanistic studies : Use inhibitors (e.g., cyclosporine A for mitochondrial permeability transition pore) to isolate target-specific effects .

Dose-response curves : Calculate EC₅₀/IC₅₀ values in parallel assays to identify system-dependent potency shifts .

Case Study:

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

Answer:

Structural modifications : Replace the tetrahydrofuran moiety with a morpholine ring to reduce CYP450-mediated oxidation .

Prodrug design : Introduce ester groups at the carboxamide nitrogen to enhance bioavailability .

In vitro microsomal assays : Monitor metabolite formation (LC-MS/MS) to identify vulnerable sites .

Metabolic Stability Data:

| Modification | Half-life (Human Liver Microsomes) | Reference |

|---|---|---|

| Parent compound | 15 min | |

| Morpholine analog | 45 min |

Methodological Challenges

Q. How to address low yields in the final coupling step?

Answer:

Q. What analytical methods detect degradation products under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light, followed by UHPLC-QTOF-MS to identify degradation pathways .

- Stability-indicating assays : Use reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.